N,N-Dimethylformamide-d7
Overview
Description
N,N-Di(2H3)methyl(2H)formamide is a deuterated form of N,N-dimethylformamide, where the hydrogen atoms are replaced with deuterium. This compound has the molecular formula C3D7NO and a molecular weight of 80.1369 g/mol . It is commonly used in scientific research due to its unique properties and applications.
Mechanism of Action
Target of Action
N,N-Dimethylformamide-d7 (DMF-d7) primarily targets the intermolecular interactions between solvent molecules and Pb2+ ions . It is introduced into the CsPbI3 precursor solution to produce a hydrogen isotope effect (HIE) .
Mode of Action
The introduction of deuterium in DMF-d7 affects the intermolecular interaction between the solvent molecules and Pb2+ ions . This interaction ameliorates the undesirable situation of excessive uncoordinated Pb2+ remaining on the surface of the film .
Biochemical Pathways
The introduction of DMF-d7 into the CsPbI3 precursor solution leads to a hydrogen isotope effect (HIE) . This effect influences the crystallization rates of the film, leading to two different crystallization termination surfaces, i.e., with PbI2 or CsI .
Result of Action
The introduction of DMF-d7 improves the quality of the film in the CsPbI3 solar cell . As a result, the power conversion efficiency (PCE) of the optimized device reached 18.55% . The addition of DMF-d7 ameliorates the undesirable situation of excessive uncoordinated Pb2+ remaining on the surface of the film .
Action Environment
The action of DMF-d7 is influenced by the environment in which it is used. For instance, it is suitable for routine NMR analyses conducted at ambient temperatures . The boiling points of the co-solvents and their volatilization rate when the film is annealed and crystallized can lead to the inhomogeneity of the components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(2H3)methyl(2H)formamide can be achieved through the deuteration of N,N-dimethylformamide. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of N,N-dimethylformamide with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst.
Industrial Production Methods
Industrial production of N,N-Di(2H3)methyl(2H)formamide typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and deuterium oxide. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Di(2H3)methyl(2H)formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylformamide oxide.
Reduction: It can be reduced to form N,N-dimethylamine.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
Oxidation: N,N-dimethylformamide oxide.
Reduction: N,N-dimethylamine.
Substitution: Various substituted formamides depending on the reagents used.
Scientific Research Applications
N,N-Di(2H3)methyl(2H)formamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: The non-deuterated form of N,N-Di(2H3)methyl(2H)formamide.
N,N-Dimethylacetamide: A similar compound with an acetamide group instead of a formamide group.
N-Methylformamide: A similar compound with one methyl group instead of two.
Uniqueness
N,N-Di(2H3)methyl(2H)formamide is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other applications where deuterium labeling is advantageous. The presence of deuterium atoms can also influence the compound’s physical and chemical properties, making it distinct from its non-deuterated counterparts .
Properties
IUPAC Name |
1-deuterio-N,N-bis(trideuteriomethyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1D3,2D3,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXDDKWLCZADIW-YYWVXINBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196283 | |
Record name | N,N-Di(2H3)methyl(2H)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | Dimethylformamide-d7 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20851 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4472-41-7 | |
Record name | N,N-Dimethylformamide-d7 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4472-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Di(2H3)methyl(2H)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004472417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Di(2H3)methyl(2H)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-di[2H3]methyl[2H]formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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